molecular formula C13H24N2O2 B2785769 tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2126144-33-8

tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B2785769
CAS No.: 2126144-33-8
M. Wt: 240.347
InChI Key: GRGFPDOJMTZTIH-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a hexahydrocyclopenta[B]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable amine with a cyclopentanone derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl carbamate
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate

Uniqueness

tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate stands out due to its hexahydrocyclopenta[B]pyrrole ring system, which imparts unique chemical and biological properties

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-14)6-4-5-10(13)15/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGFPDOJMTZTIH-ZWNOBZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.